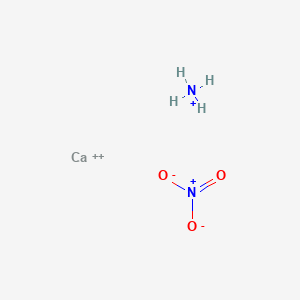

Azanium;calcium;nitrate

説明

Azanium;calcium;nitrate is also known as Calcium Ammonium Nitrate (CAN). It is a widely used inorganic fertilizer, accounting for 4% of all nitrogen fertilizer used worldwide in 2007 . The term “calcium ammonium nitrate” is applied to multiple different, but closely related formulations . One variety of calcium ammonium nitrate is made by adding powdered limestone to ammonium nitrate . Another, fully water-soluble version, is a mixture of calcium nitrate and ammonium nitrate, which crystallizes as a hydrated double salt .

Synthesis Analysis

Calcium ammonium nitrate is typically produced industrially by reacting nitric acid with limestone . The nitric acid reacts with calcium carbonate (CaCO3) in limestone to produce calcium nitrate along with carbon dioxide and water .Molecular Structure Analysis

The molecular formula of Calcium Ammonium Nitrate is variable . The molecular formula of one of its components, Calcium Nitrate, is Ca(NO3)2 . The molecular formula of Ammonium Calcium Nitrate (1:1:3) is H4CaN4O9 .Chemical Reactions Analysis

Samples of pure ammonium nitrate (AN) and its mixtures with calcium carbonate, potassium hydrogen carbonate and potassium carbonate were investigated with the use of differential thermal analysis with mass spectrometry, powder X-ray diffraction and scanning electron microscopy .Physical And Chemical Properties Analysis

Calcium ammonium nitrate is hygroscopic . Its dissolution in water is endothermic, leading to its use in some instant cold packs . Most calcium ammonium nitrate is used as a fertilizer. Fertilizer grade CAN contains roughly 8% calcium and 21-27% nitrogen . Calcium nitrate is a colorless salt that is highly soluble in water and absorbs moisture from the atmosphere .作用機序

Calcium plays a vital role in the anatomy, physiology and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium . Drugs that affect calcium currents – There are three types of calcium channels in neurons, each of which is distinguished by its rate of reactivation and voltage dependency .

Safety and Hazards

将来の方向性

Calcium nitrate fertilizer is a water-soluble source of calcium and nitrogen for growing plants . Plants that get the appropriate amount of nitrogen and calcium produce better fruit and are also more resistant to pests and disease . A new approach for industrial nitrate wastewater treatment via partial denitrification coupled with anammox process (PD-A) has been highlighted . This approach has potential economic and environmental benefits, and could be a future perspective in practical application .

特性

IUPAC Name |

azanium;calcium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.NO3.H3N/c;2-1(3)4;/h;;1H3/q+2;-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWUWCGCBFIGKX-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[N+](=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH4N2O3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13780-11-5 (nitrate-ammonium-calcium[3:1:1]) | |

| Record name | Calcium ammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015245122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | Nitric acid, ammonium calcium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

15245-12-2 | |

| Record name | Calcium ammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015245122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, ammonium calcium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, ammonium calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | nitric acid, ammonium calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)